3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid involves several steps. One common synthetic route includes the reaction of 4-isopropoxy-3-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a reaction with a suitable carboxylic acid derivative to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein modifications.
Medicine: Research involving this compound includes its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid can be compared with similar compounds such as:
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: This compound has two methoxy groups on the aromatic ring, which may affect its reactivity and biological activity.
3-Amino-3-(4-methoxyphenyl)propanoic acid: This compound lacks the isopropoxy group, which can influence its chemical properties and interactions. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-3-(3-methoxy-4-propan-2-yloxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-8(2)18-11-5-4-9(6-12(11)17-3)10(14)7-13(15)16/h4-6,8,10H,7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANWWLOYWLUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(CC(=O)O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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